

Commercial suppliers of 11-Epi-Chaetomugilin I for laboratory use

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Compound of Interest

Compound Name: 11-Epi-Chaetomugilin I

Cat. No.: B12415444

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Application Notes and Protocols for 11-Epi-Chaetomugilin I

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: **11-Epi-Chaetomugilin I**

Synonyms: Not available

Source: A metabolite isolated from the fungus *Chaetomium globosum*.^{[1][2]}

Chemical Properties:

- CAS Number: 1319729-88-8^{[1][2]}
- Molecular Formula: C₂₂H₂₇ClO₅^[2]
- Molecular Weight: 406.90 g/mol ^[2]
- Appearance: Solid powder (specific color may vary by supplier)

Storage and Handling: Store the solid powder at -20°C for up to two years.^[2] For stock solutions, dissolve in a suitable solvent like DMSO. It is recommended to prepare and use

solutions on the same day.[2] If storing stock solutions, aliquot into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

**2. Commercial Suppliers

11-Epi-Chaetomugilin I is available from various chemical suppliers for research purposes. The product is intended for laboratory use only and not for human or veterinary use.[1][3]

Supplier	Website	Notes
MedchemExpress	--INVALID-LINK--	Provides product data and handling instructions.[1]
DC Chemicals	--INVALID-LINK--	Offers Certificate of Analysis (COA) and storage information.[2]
CymitQuimica	--INVALID-LINK--	Distributes products from various brands, including Targetmol.

Note: Availability and product specifications should be confirmed directly with the suppliers.

Application Notes

11-Epi-Chaetomugilin I has demonstrated significant biological activity in preclinical studies, primarily as a potent cytotoxic agent against various cancer cell lines and as an anti-inflammatory compound.

Application 1: In Vitro Cytotoxicity

11-Epi-Chaetomugilin I exhibits potent growth-inhibitory activity against a range of human and murine cancer cell lines.[1][2][3] Its efficacy in the nanomolar to low-micromolar range makes it a compound of interest for cancer research and drug discovery.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for **11-Epi-Chaetomugilin I** against several cancer cell lines.

Cell Line	Cell Type	Organism	Reported IC ₅₀ (μM)
P388	Murine Leukemia	Mouse	0.7
HL-60	Human Promyelocytic Leukemia	Human	1.0
L1210	Murine Leukemia	Mouse	1.6
KB	Human Epidermoid Carcinoma	Human	1.2

Application 2: Anti-Inflammatory Activity

Beyond its cytotoxic effects, **11-Epi-Chaetomugilin I** has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. It has been reported to suppress TNF-α-induced NF-κB activity with an IC₅₀ value of 0.9 μM.

NF-κB Signaling Pathway

The diagram below illustrates a simplified representation of the TNF-α-induced classical NF-κB signaling pathway and the putative point of inhibition by **11-Epi-Chaetomugilin I**.

Caption: TNF-α induced NF-κB signaling pathway and proposed inhibition point.

Experimental Protocols

The following are representative protocols for assessing the biological activities of **11-Epi-Chaetomugilin I**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or CCK-8)

This protocol describes a general method to determine the IC₅₀ value of **11-Epi-Chaetomugilin I** against adherent or suspension cancer cell lines.

Materials:

- **11-Epi-Chaetomugilin I**
- Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
- Cancer cell line of interest (e.g., HL-60, KB)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Sterile 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
- Solubilization buffer (for MTT assay, e.g., acidic isopropanol or DMSO)
- Microplate reader

Procedure Workflow

Caption: Workflow for a typical in vitro cytotoxicity assay.

Detailed Steps:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **11-Epi-Chaetomugilin I** in sterile DMSO.
- Cell Seeding:
 - Harvest cells and perform a cell count to determine cell density.
 - Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium.

- Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach (for adherent lines).
- Compound Treatment:
 - Prepare a series of dilutions of **11-Epi-Chaetomugilin I** from the stock solution in complete medium. A typical final concentration range might be 0.01 µM to 100 µM.
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank control.
 - Remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells). Add 100 µL of the prepared drug dilutions to the respective wells.
- Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Measurement (CCK-8 Example):
 - Add 10 µL of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other wells.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (Viability % = [Absorbance_treated / Absorbance_control] x 100).
 - Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: NF-κB Reporter Assay

This protocol provides a general framework for measuring the inhibition of TNF- α -induced NF- κ B activity using a luciferase reporter assay.

Materials:

- Host cell line (e.g., HEK293T) stably or transiently transfected with an NF- κ B-luciferase reporter plasmid.
- **11-Epi-Chaetomugilin I**
- Recombinant human TNF- α
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
- Luminometer

Procedure:

- Cell Seeding: Seed the NF- κ B reporter cells into a 96-well white plate at an appropriate density to reach 80-90% confluency the next day. Incubate for 24 hours.
- Pre-treatment with Inhibitor:
 - Prepare serial dilutions of **11-Epi-Chaetomugilin I** in serum-free medium.
 - Remove the medium from the cells and replace it with the prepared dilutions.
 - Incubate for 1-2 hours at 37°C.
- Stimulation:
 - Add TNF- α to all wells (except the unstimulated control) to a final concentration of 10-20 ng/mL.

- Include the following controls: unstimulated cells (vehicle only), stimulated cells (vehicle + TNF- α), and a known NF- κ B inhibitor as a positive control.
- Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Measurement:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration relative to the stimulated control (Inhibition % = $100 - [(\text{Luminescence_treated} - \text{Luminescence_unstimulated}) / (\text{Luminescence_stimulated} - \text{Luminescence_unstimulated})] \times 100$).
 - Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

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